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Compound of Interest

Compound Name:
N-(Dimethoxymethyl)-N-

ethylethanamine

Cat. No.: B1316434 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

with Supporting Experimental and Predicted Data

This guide provides a detailed spectroscopic comparison of N-(Dimethoxymethyl)-N-
ethylethanamine and its close analogues, N,N-dimethylformamide dimethyl acetal and N,N-

diethylformamide diethyl acetal. Due to the limited availability of experimental spectra for N-
(Dimethoxymethyl)-N-ethylethanamine, this guide combines experimental data for its

analogues with predicted spectroscopic characteristics for the primary compound. This

comparative analysis is intended to assist researchers in compound identification,

characterization, and in understanding the structure-property relationships within this class of

acetal amines.

Data Presentation: Spectroscopic Data Summary
The following table summarizes the available and predicted spectroscopic data for N-
(Dimethoxymethyl)-N-ethylethanamine and its analogues.
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Spectroscopic Data

N-

(Dimethoxymethyl)-

N-ethylethanamine

N,N-

Dimethylformamide

Dimethyl Acetal

N,N-

Diethylformamide

Diethyl Acetal

¹H NMR (CDCl₃, ppm)

δ ~4.4 (s, 1H, -

CH(OCH₃)₂),δ ~3.3 (s,

6H, -OCH₃),δ ~2.5 (q,

4H, -NCH₂CH₃),δ ~1.1

(t, 6H, -NCH₂CH₃)

δ 4.354 (s, 1H, -

CH(OCH₃)₂),δ 3.324

(s, 6H, -OCH₃),δ

2.285 (s, 6H, -

N(CH₃)₂)[1][2]

δ ~4.5 (s, 1H, -

CH(OCH₂CH₃)₂),δ

~3.5 (q, 4H, -

OCH₂CH₃),δ ~2.3 (s,

6H, -N(CH₃)₂),δ ~1.2

(t, 6H, -OCH₂CH₃)

¹³C NMR (CDCl₃,

ppm)

δ ~102 (-CH(OR)₂),δ

~53 (-OCH₃),δ ~48 (-

NCH₂CH₃),δ ~12 (-

NCH₂CH₃)

δ ~102.5 (-

CH(OR)₂),δ ~52.5 (-

OCH₃),δ ~38.0 (-

N(CH₃)₂)

δ ~101.0 (-

CH(OR)₂),δ ~60.0 (-

OCH₂CH₃),δ ~39.0 (-

N(CH₃)₂),δ ~15.0 (-

OCH₂CH₃)[3]

FT-IR (neat, cm⁻¹)

~2970-2820 (C-H

str),~1150-1050 (C-O

str),~1200-1100 (C-N

str)

C-H str (~2950-

2800),C-O str (~1150-

1050),C-N str (~1180)

[4]

C-H str (~2970-

2860),C-O str (~1120-

1050),C-N str (~1190)

[5]

Mass Spec. (EI, m/z)

M⁺ at 147 (low

abundance),Fragment

s: 116 ([M-

OCH₃]⁺),102 ([M-

C₂H₅]⁺),72

([CH(OCH₃)₂]⁺)

M⁺ at 119 (low

abundance),Fragment

s: 88 ([M-OCH₃]⁺),44

([N(CH₃)₂]⁺)

M⁺ at 175 (low

abundance),Fragment

s: 130 ([M-

OC₂H₅]⁺),102

([CH(OC₂H₅)₂]⁺),44

([N(CH₃)₂]⁺)[6]

Predicted data for N-(Dimethoxymethyl)-N-ethylethanamine is based on the analysis of its

structural similarity to the provided analogues and general principles of spectroscopy.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These compounds are potentially sensitive to moisture and air, therefore appropriate

handling techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
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Sample Preparation (Air/Moisture-Sensitive Protocol):

Approximately 10-20 mg of the liquid sample is required for ¹H NMR and 50-100 mg for

¹³C NMR.

All glassware, including the NMR tube and pipette, should be oven-dried and cooled under

an inert atmosphere (e.g., nitrogen or argon).

In a glovebox or under a positive pressure of inert gas, dissolve the sample in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

The solution is then transferred to a clean, dry NMR tube.

The NMR tube is sealed with a cap and further sealed with parafilm for analysis. For highly

sensitive samples, a J-Young NMR tube is recommended.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.
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Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for

¹³C) is used as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry by wiping with a

suitable solvent (e.g., isopropanol) and allowing it to evaporate completely.

A background spectrum of the clean, empty ATR crystal or salt plates should be collected.

Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal

or onto one salt plate and cover with the second plate to create a thin film.

For moisture-sensitive samples, this procedure should be performed in a dry environment,

such as a glovebox or under a nitrogen purge.

Instrumentation and Parameters:

Spectrometer: A standard FT-IR spectrometer.

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.
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Due to the reactivity of these acetals, the use of an autosampler with sealed vials is

recommended to minimize exposure to air and moisture.

Instrumentation and Parameters:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold

for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: 35-300 amu.

Mandatory Visualization
The following diagrams illustrate the structural relationships between the compared compounds

and a typical experimental workflow for their spectroscopic analysis.
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Structural Relationship of Compared Amines

N,N-Dimethylformamide
Dimethyl Acetal

N-(Dimethoxymethyl)-N-ethylethanamine

Replace N-methyl
with N-ethyl

N,N-Diethylformamide
Diethyl Acetal

Replace O-methyl
with O-ethyl

Click to download full resolution via product page

Structural relationship of the compared amine acetals.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing

Liquid Amine Acetal Sample

Prepare under
Inert Atmosphere

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy GC-MS Analysis

Spectral Interpretation

Comparative Analysis

Click to download full resolution via product page

A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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comparison-of-n-dimethoxymethyl-n-ethylethanamine-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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